Adenosina 5'-monofosfato monohidratada

Descripción general

Descripción

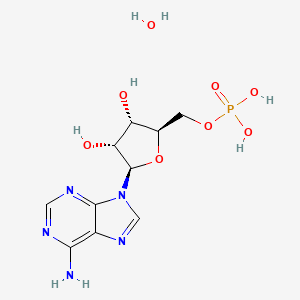

La adenosina 5’-monofosfato monohidrato, también conocida como ácido 5’-adenílico, es un nucleótido que desempeña un papel crucial en diversos procesos biológicos. Está compuesto por un grupo fosfato, la azúcar ribosa y la base nitrogenada adenina. Este compuesto se encuentra en el ARN y participa en la transferencia de energía y la transducción de señales dentro de las células .

Aplicaciones Científicas De Investigación

Adenosine 5’-monophosphate monohydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.

Biology: Plays a role in signal transduction and energy transfer within cells.

Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and inflammation.

Industry: Used in the production of flavor enhancers and as a nutritional supplement.

Mecanismo De Acción

La adenosina 5’-monofosfato monohidrato ejerce sus efectos principalmente a través de la activación de la proteína quinasa activada por AMP (AMPK). Esta enzima juega un papel clave en la regulación de la homeostasis energética celular. El compuesto también afecta diversas funciones inmunitarias, incluida la mejora de la maduración de las células T y la actividad de las células asesinas naturales .

Compuestos similares:

- Difosfato de adenosina (ADP)

- Trifosfato de adenosina (ATP)

- Monofosfato de citidina (CMP)

- Monofosfato de guanosina (GMP)

Comparación: La adenosina 5’-monofosfato monohidrato es única en su función como precursora tanto de ADP como de ATP, que son esenciales para la transferencia de energía en las células. A diferencia del CMP y el GMP, que están involucrados en diferentes vías metabólicas, la adenosina 5’-monofosfato monohidrato está específicamente relacionada con el metabolismo energético y la transducción de señales .

Análisis Bioquímico

Biochemical Properties

Adenosine 5’-monophosphate monohydrate is an activator of a class of protein kinases known as AMP-activated protein kinase. This enzyme plays a significant role in cellular energy homeostasis by regulating various metabolic pathways. Adenosine 5’-monophosphate monohydrate interacts with enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase. These interactions are essential for the synthesis and degradation of nucleotides, as well as for the regulation of cellular energy levels .

Cellular Effects

Adenosine 5’-monophosphate monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the activation of AMP-activated protein kinase, which regulates glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound also affects immune functions by enhancing T-cell maturation and natural killer cell activity .

Molecular Mechanism

The molecular mechanism of adenosine 5’-monophosphate monohydrate involves its role as an activator of AMP-activated protein kinase. This enzyme is activated by an increase in the AMP to ATP ratio, which occurs during cellular stress or energy depletion. Once activated, AMP-activated protein kinase phosphorylates various downstream targets, leading to the inhibition of anabolic pathways and the activation of catabolic pathways. This results in increased energy production and conservation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-monophosphate monohydrate can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that adenosine 5’-monophosphate monohydrate can enhance the activity of certain enzymes, such as 5-oxoprolinase, over extended periods .

Dosage Effects in Animal Models

The effects of adenosine 5’-monophosphate monohydrate vary with different dosages in animal models. At lower doses, it can enhance immune function and improve glucose metabolism. At higher doses, it may cause adverse effects such as toxicity and metabolic imbalances. Studies have shown that the compound can activate AMP-activated protein kinase in skeletal muscle, leading to improved insulin sensitivity and glucose uptake .

Metabolic Pathways

Adenosine 5’-monophosphate monohydrate is involved in several metabolic pathways, including the purine nucleotide cycle and the synthesis of RNA. It can be converted to inosine monophosphate by the enzyme myoadenylate deaminase, which is then further metabolized to uric acid for excretion. This compound also plays a role in the regulation of energy metabolism by influencing the levels of ATP and ADP .

Transport and Distribution

Within cells, adenosine 5’-monophosphate monohydrate is transported and distributed by various transporters and binding proteins. It can be taken up by cells through nucleoside transporters and is distributed to different cellular compartments where it exerts its effects. The compound’s localization and accumulation can be influenced by factors such as cellular energy status and the presence of specific binding proteins .

Subcellular Localization

Adenosine 5’-monophosphate monohydrate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, as well as by post-translational modifications that direct it to specific organelles. For example, the activation of AMP-activated protein kinase by adenosine 5’-monophosphate monohydrate occurs primarily in the cytoplasm, where it regulates metabolic pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La adenosina 5’-monofosfato monohidrato se puede sintetizar mediante reacciones enzimáticas que involucran adenosina y donantes de fosfato. Un método común implica el uso de adenosina quinasa para fosforilar adenosina en presencia de trifosfato de adenosina (ATP) como donante de fosfato .

Métodos de producción industrial: La producción industrial de adenosina 5’-monofosfato monohidrato a menudo implica fermentación microbiana. Los microorganismos como Candida utilis se utilizan para producir el compuesto, que luego se extrae y purifica mediante diversas técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La adenosina 5’-monofosfato monohidrato experimenta varios tipos de reacciones químicas, que incluyen:

Fosforilación: Conversión a difosfato de adenosina (ADP) y trifosfato de adenosina (ATP).

Desfosforilación: Conversión de regreso a adenosina.

Hidrólisis: Descomposición en adenosina y fosfato inorgánico.

Reactivos y condiciones comunes:

Fosforilación: Requiere adenosina quinasa y ATP.

Desfosforilación: Catalizado por fosfatasas.

Hidrólisis: Generalmente ocurre en condiciones ácidas o enzimáticas.

Productos principales:

Fosforilación: ADP y ATP.

Desfosforilación: Adenosina.

Hidrólisis: Adenosina y fosfato inorgánico.

4. Aplicaciones en la investigación científica

La adenosina 5’-monofosfato monohidrato tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como reactivo en la síntesis de otros nucleótidos y análogos de nucleótidos.

Biología: Desempeña un papel en la transducción de señales y la transferencia de energía dentro de las células.

Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la isquemia y la inflamación.

Industria: Utilizado en la producción de potenciadores del sabor y como suplemento nutricional.

Comparación Con Compuestos Similares

- Adenosine diphosphate (ADP)

- Adenosine triphosphate (ATP)

- Cytidine monophosphate (CMP)

- Guanosine monophosphate (GMP)

Comparison: Adenosine 5’-monophosphate monohydrate is unique in its role as a precursor to both ADP and ATP, which are critical for energy transfer in cells. Unlike CMP and GMP, which are involved in different metabolic pathways, adenosine 5’-monophosphate monohydrate is specifically linked to energy metabolism and signal transduction .

Actividad Biológica

Adenosine 5'-monophosphate (AMP) monohydrate is a nucleotide that plays a critical role in various biological processes. It serves as a monomer in RNA synthesis and acts as a signaling molecule involved in energy metabolism and cellular regulation. This article explores the biological activity of AMP, highlighting its mechanisms of action, therapeutic potentials, and implications in various physiological contexts.

Chemical Structure and Properties

AMP consists of three components: a phosphate group, the sugar ribose, and the nucleobase adenine. Its chemical formula is C₁₀H₁₄N₅O₇P·H₂O, with a molecular weight of 365.24 g/mol. AMP is soluble in water and can be utilized as a reagent in biochemical assays and research applications.

AMP exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK), which is crucial for maintaining cellular energy homeostasis. The activation of AMPK leads to several downstream effects:

- Inhibition of mTORC1 : AMP activates AMPK, which inhibits the mammalian target of rapamycin complex 1 (mTORC1), thereby regulating cell growth and metabolism.

- Reduction of Mitochondrial Activity : AMP induces a hypometabolic state, lowering mitochondrial respiration and oxygen demand, which can protect cells from hypoxic damage .

- Cell Proliferation : Research indicates that AMP promotes cell proliferation in epidermal basal cells, enhancing skin turnover and rejuvenation .

1. Role in Asthma Management

AMP has been investigated for its effects on bronchoconstriction in asthmatic patients. A study demonstrated that AMP administration resulted in increased neutrophil counts and altered gas exchange parameters, suggesting its role in airway inflammation .

2. Neuroprotective Effects

AMP has shown promise in protecting against ischemia-induced neuronal damage. In animal models, it was found to enhance survival rates during hypoxic conditions by inducing hypothermia and reducing metabolic demand on neurons . This property could be beneficial for treating conditions such as cardiac arrest or severe trauma.

3. Antiviral Activity

Recent studies suggest that AMP exhibits antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). This activity may be linked to its role as an A1 receptor agonist, influencing viral replication processes .

Case Study 1: Hypoxia-Induced Damage

In a controlled experiment involving mice subjected to hypoxia, AMP administration significantly increased survival times compared to untreated controls. The study highlighted the compound's ability to lower heart rates and induce a hypometabolic state, thereby protecting neuronal integrity during oxygen deprivation .

Case Study 2: Epidermal Turnover Enhancement

A clinical trial assessed the effects of AMP on skin rejuvenation. Participants receiving treatments containing AMP showed accelerated epidermal turnover rates compared to those receiving placebo treatments. This was attributed to enhanced cellular proliferation within the epidermis .

Data Tables

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Activation of AMPK | Inhibition of mTORC1 | Potential treatment for metabolic disorders |

| Protection from hypoxia | Induction of hypometabolic state | Neuroprotection in ischemic conditions |

| Enhancement of cell proliferation | Increased ATP levels | Skin rejuvenation therapies |

| Antiviral effects | A1 receptor agonism | Treatment for HSV infections |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939806 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-05-4 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adenosine 5'-monophosphate monohydrate interact with its target in the Zika virus, and what are the downstream effects?

A1: Research suggests that Adenosine 5'-monophosphate monohydrate targets the Zika virus NS5 methyltransferase, similar to the native inhibitor S-adenosylhomocysteine (SAH) []. This interaction likely occurs through stable binding at the enzyme's active site, potentially mimicking SAH and disrupting the methylation processes crucial for viral replication []. Further research is needed to confirm the exact mechanism of action and downstream effects on viral replication.

Q2: What is the structural characterization of Adenosine 5'-monophosphate monohydrate, including its molecular formula and weight?

A2: Adenosine 5'-monophosphate monohydrate, also known as Adenosine monophosphate (AMP), has the molecular formula C10H14N5O7P·H2O. Its molecular weight is 365.24 g/mol. Information on specific spectroscopic data was not provided in the analyzed research papers.

Q3: Has Adenosine 5'-monophosphate monohydrate been investigated using computational chemistry methods?

A3: Yes, computational chemistry played a key role in identifying Adenosine 5'-monophosphate monohydrate as a potential Zika virus inhibitor. Researchers employed various techniques like molecular docking, molecular dynamics (MD) simulations, and calculations of binding free energies using methods like MM/GBSA []. These simulations provided insights into the binding stability of Adenosine 5'-monophosphate monohydrate with the Zika virus NS5 methyltransferase and its potential as an inhibitor [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.